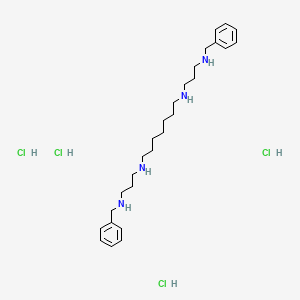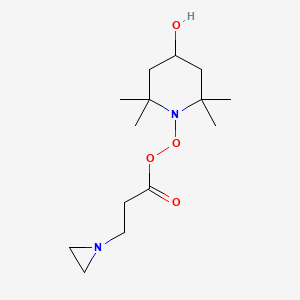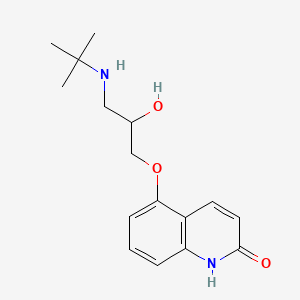
2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinolinone core substituted with a tert-butylamino group and a hydroxypropoxy group. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline with tert-butylamine to introduce the tert-butylamino group. This is followed by the reaction with an appropriate hydroxypropoxy reagent under controlled conditions to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like alkyl halides or amines for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced quinolinone compounds, and various substituted quinolinone derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the disruption of critical cellular pathways, resulting in the inhibition of cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolinone derivatives such as:
- 2(1H)-Quinolinone, 5-(3-(dimethylamino)-2-hydroxypropoxy)-
- 2(1H)-Quinolinone, 5-(3-(ethylamino)-2-hydroxypropoxy)-
- 2(1H)-Quinolinone, 5-(3-(methylamino)-2-hydroxypropoxy)-
Uniqueness
The uniqueness of 2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butylamino group enhances its stability and lipophilicity, making it a more effective inhibitor in biological systems compared to its analogs .
Properties
CAS No. |
62330-84-1 |
|---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13/h4-8,11,17,19H,9-10H2,1-3H3,(H,18,20) |
InChI Key |
ZTCHDVYUVIVZFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=CC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


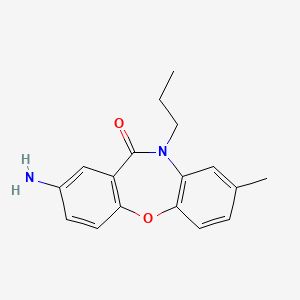
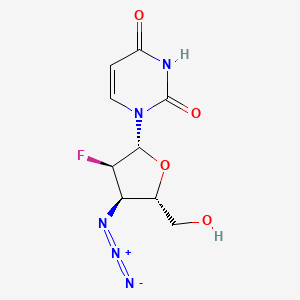
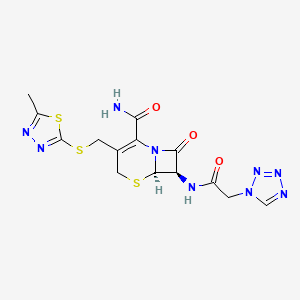
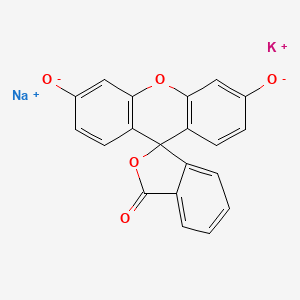

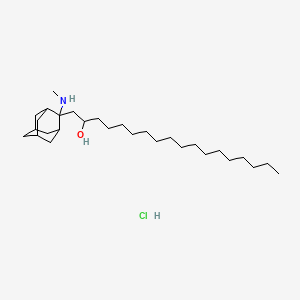
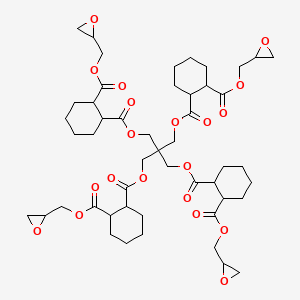
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)

![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
